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Compound of Interest

Compound Name: JW 618

Cat. No.: B591181 Get Quote

An In-depth Analysis of a Potent and Selective FAAH Inhibitor

This technical guide provides a comprehensive overview of the selectivity profile of PF-

04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This

document is intended for researchers, scientists, and drug development professionals

interested in the pharmacological characteristics of this compound. We will delve into its

inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by

detailed experimental protocols and visual representations of the relevant biological pathways.

Introduction to PF-04457845 and its Mechanism of
Action
PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action

involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site,

leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising

therapeutic strategy for augmenting endocannabinoid signaling. This approach is being

explored for its potential to retain the beneficial effects of cannabinoid receptor activation while

avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1)

agonists.[1]
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The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential

and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor

of FAAH.[1][2]

Inhibitory Potency against FAAH
PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is

often expressed as an IC50 value, which represents the concentration of the inhibitor required

to reduce the enzyme's activity by 50%.

Target Enzyme Species IC50 (nM)

FAAH Human 7.2[1][2]

FAAH Rat 7.4[2]

Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).

Selectivity against Other Lipases and Serine Hydrolases
Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity

of PF-04457845 against a broad range of other serine hydrolases. These studies have

revealed a remarkable degree of selectivity for FAAH.

In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found

to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases

observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes

it from other FAAH inhibitors, such as URB597, which has been shown to interact with other

serine hydrolases, including carboxylesterases.[4]

A comparative study using activity-based proteomic methods further highlighted the superior

selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to

inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845

did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the

homologous enzyme FAAH2.[6]
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Off-Target Enzyme Inhibition by PF-04457845

Other Serine Hydrolases No inhibition observed at 100 μM[1][3]

ABHD6 No inhibition observed[5]

CES2 No inhibition observed[5]

PLA2G15 No inhibition observed[5]

PNPLA6 No inhibition observed[5]

FAAH2 Identified as a single major off-target[6]

Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.

Experimental Protocols
The following sections detail the methodologies used to determine the potency and selectivity

of PF-04457845.

FAAH Inhibition Assay (Glutamate Dehydrogenase-
Coupled Assay)
This assay is used to determine the IC50 values of inhibitors against FAAH.

Materials:

Recombinant human or rat FAAH

Anandamide (AEA) substrate

Glutamate dehydrogenase (GDH)

α-ketoglutarate

NADPH

Assay buffer (e.g., Tris-HCl with Triton X-100)
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Microplate reader

Protocol:

Prepare serial dilutions of PF-04457845 in DMSO.

In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various

concentrations.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for

time-dependent inhibition.

Initiate the enzymatic reaction by adding the anandamide substrate.

The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine. The

production of ethanolamine is coupled to the GDH reaction.

In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-

aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.

Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.

Calculate the rate of reaction for each inhibitor concentration.

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a

suitable equation to determine the IC50 value.[1]

Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the selectivity of an inhibitor against a large number of enzymes

simultaneously within a complex proteome.

Materials:

Cell or tissue proteomes (e.g., brain, liver)

PF-04457845
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Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-

rhodamine, FP-rhodamine)

SDS-PAGE gels

Fluorescence gel scanner

Protocol:

Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in

a suitable buffer (e.g., PBS).

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845

(or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to

bind to its target enzymes.

Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will

covalently label the active sites of serine hydrolases that have not been blocked by the

inhibitor.

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A

decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample

compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.

Analysis: Quantify the fluorescence intensity of the bands to determine the extent of

inhibition for each serine hydrolase across the proteome.[1][7]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the endocannabinoid

signaling pathway and the experimental workflow for competitive ABPP.
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Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of

anandamide and its inhibition by PF-04457845.
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Caption: General workflow for competitive activity-based protein profiling (ABPP).

Conclusion
PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to

potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes

it a valuable tool for studying the endocannabinoid system and a promising candidate for

therapeutic development. The detailed experimental protocols provided in this guide offer a
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foundation for researchers to further investigate the pharmacological properties of this and

similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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